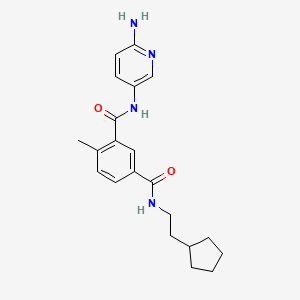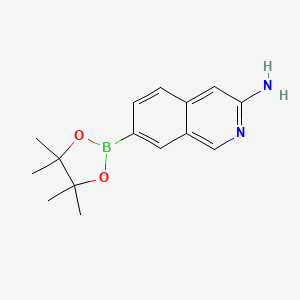
2-(3-Fluorobenzylamino)-6-chloropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-Fluorobenzylamino)-6-chloropyrazine is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzylamino)-6-chloropyrazine typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This intermediate is then treated with 3-fluorobenzylamine to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(3-Fluorobenzylamino)-6-chloropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazine derivatives.
科学的研究の応用
2-(3-Fluorobenzylamino)-6-chloropyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent due to its structural similarity to pyrazinamide, a first-line drug for tuberculosis treatment.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new pharmaceuticals.
Biological Studies: The compound’s biological activity is investigated to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 2-(3-Fluorobenzylamino)-6-chloropyrazine involves its interaction with specific molecular targets in biological systems. The compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt the synthesis of vital cellular components .
類似化合物との比較
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
Uniqueness
2-(3-Fluorobenzylamino)-6-chloropyrazine is unique due to the presence of both chlorine and fluorine substituents, which can enhance its biological activity and chemical stability. These substituents may also influence the compound’s pharmacokinetic properties, making it a promising candidate for further drug development.
特性
分子式 |
C11H9ClFN3 |
|---|---|
分子量 |
237.66 g/mol |
IUPAC名 |
6-chloro-N-[(3-fluorophenyl)methyl]pyrazin-2-amine |
InChI |
InChI=1S/C11H9ClFN3/c12-10-6-14-7-11(16-10)15-5-8-2-1-3-9(13)4-8/h1-4,6-7H,5H2,(H,15,16) |
InChIキー |
NZLVVWLQPPBOBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)CNC2=CN=CC(=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-sulfonamide, N-(5-hydroxypentyl)-4'-methyl-](/img/structure/B8469213.png)




![2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B8469235.png)





